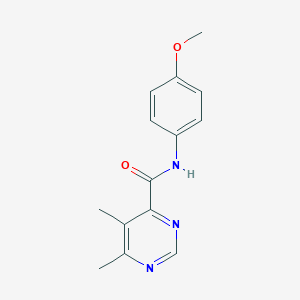
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as MDPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. MDPC belongs to the pyrimidine family and has a molecular formula of C14H15N3O2.
作用機序
The exact mechanism of action of N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety and mood. This compound is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been found to reduce the levels of glutamate, which is an excitatory neurotransmitter that is involved in anxiety and depression. Additionally, this compound has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation.
実験室実験の利点と制限
One of the main advantages of using N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its ability to modulate the GABAergic system in the brain. This makes it a useful tool for studying the role of GABA in anxiety and depression. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective this compound analogs that can be used as therapeutic agents. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of psychiatric disorders.
合成法
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methoxybenzaldehyde from 4-methoxytoluene. The second step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. The third step involves the reaction of 4-methoxyphenyl-3-buten-2-one with guanidine carbonate to form 5,6-dimethylpyrimidine-4-carboxamide. The final step involves the reaction of 5,6-dimethylpyrimidine-4-carboxamide with 4-methoxybenzaldehyde to form this compound.
科学的研究の応用
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
N-(4-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)15-8-16-13(9)14(18)17-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIIDBJRHDIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

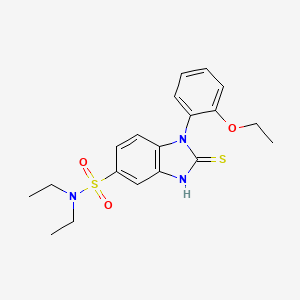
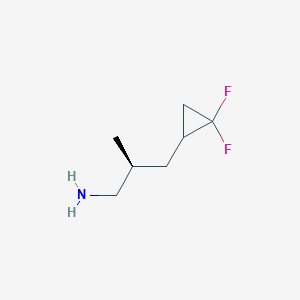

![3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839361.png)
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2839363.png)
![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)
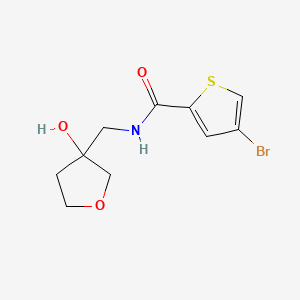

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839372.png)
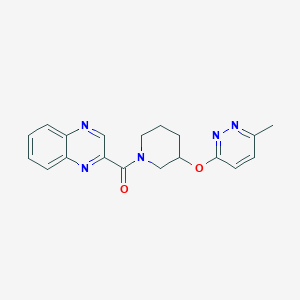
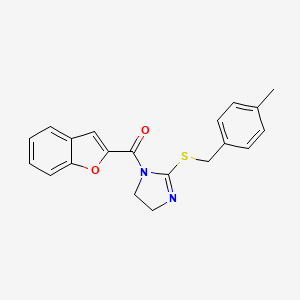
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)
![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)